molecular formula C11H16N2O2 B10967723 N-(furan-2-ylmethyl)-2-(pyrrolidin-1-yl)acetamide

N-(furan-2-ylmethyl)-2-(pyrrolidin-1-yl)acetamide

Cat. No.: B10967723
M. Wt: 208.26 g/mol
InChI Key: ZCWGUKHCDVSILQ-UHFFFAOYSA-N
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Description

N-[(FURAN-2-YL)METHYL]-2-(PYRROLIDIN-1-YL)ACETAMIDE is a compound that features a furan ring and a pyrrolidine ring connected through an acetamide linkage

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(FURAN-2-YL)METHYL]-2-(PYRROLIDIN-1-YL)ACETAMIDE typically involves the reaction of furan-2-carbaldehyde with pyrrolidine and acetic anhydride. The reaction is carried out under reflux conditions in the presence of a suitable solvent such as ethanol or methanol. The product is then purified using standard techniques such as recrystallization or column chromatography.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, optimization of reaction conditions such as temperature, pressure, and solvent choice is crucial for large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions

N-[(FURAN-2-YL)METHYL]-2-(PYRROLIDIN-1-YL)ACETAMIDE can undergo various chemical reactions including:

    Oxidation: The furan ring can be oxidized to form furan-2-carboxylic acid derivatives.

    Reduction: The compound can be reduced to form corresponding alcohols or amines.

    Substitution: The acetamide group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophiles such as amines or thiols can be used under basic or acidic conditions.

Major Products

The major products formed from these reactions include furan-2-carboxylic acid derivatives, alcohols, amines, and substituted acetamides.

Scientific Research Applications

N-[(FURAN-2-YL)METHYL]-2-(PYRROLIDIN-1-YL)ACETAMIDE has several scientific research applications:

    Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: It is investigated for its potential use as a pharmaceutical intermediate or active ingredient.

    Industry: The compound is used in the development of new materials with specific properties such as conductivity or fluorescence.

Mechanism of Action

The mechanism of action of N-[(FURAN-2-YL)METHYL]-2-(PYRROLIDIN-1-YL)ACETAMIDE involves its interaction with specific molecular targets and pathways. The furan ring can participate in π-π interactions with aromatic residues in proteins, while the pyrrolidine ring can form hydrogen bonds with amino acid side chains. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    Furan-2-carbaldehyde: A precursor in the synthesis of N-[(FURAN-2-YL)METHYL]-2-(PYRROLIDIN-1-YL)ACETAMIDE.

    Pyrrolidine: A key component of the compound, also used in the synthesis of various pharmaceuticals.

    N-(Furan-2-ylmethyl)acetamide: A structurally similar compound with different biological activities.

Uniqueness

N-[(FURAN-2-YL)METHYL]-2-(PYRROLIDIN-1-YL)ACETAMIDE is unique due to the combination of the furan and pyrrolidine rings, which confer specific chemical and biological properties. This combination allows for diverse applications in different fields, making it a valuable compound for research and development.

Properties

Molecular Formula

C11H16N2O2

Molecular Weight

208.26 g/mol

IUPAC Name

N-(furan-2-ylmethyl)-2-pyrrolidin-1-ylacetamide

InChI

InChI=1S/C11H16N2O2/c14-11(9-13-5-1-2-6-13)12-8-10-4-3-7-15-10/h3-4,7H,1-2,5-6,8-9H2,(H,12,14)

InChI Key

ZCWGUKHCDVSILQ-UHFFFAOYSA-N

Canonical SMILES

C1CCN(C1)CC(=O)NCC2=CC=CO2

Origin of Product

United States

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